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molecular formula C9H11ClN4 B8328613 2-Chloro-6-methyl-8-propylpurine

2-Chloro-6-methyl-8-propylpurine

Cat. No. B8328613
M. Wt: 210.66 g/mol
InChI Key: NERRHKPGKALZSI-UHFFFAOYSA-N
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Patent
US05157026

Procedure details

A mixture of 2-Chloro-4,5-diamino-6-methylpyrimidine (0.80 g, 5.04 mmol), trimethylorthobutyrate (1.2 ml, 7.6 mmol) and p-TsOH (0.08 g) in 2-methoxyethanol (24 ml) was heated in an oil bath at 140° C. for 24 hours. The product was isolated as described in Step 2 of Example 12 and purified by flash chromatography using EtOAc-hexane (1:1) to give the crystalline titled compound (0.5 g, 47%).
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step One
Quantity
0.08 g
Type
reactant
Reaction Step One
Quantity
24 mL
Type
solvent
Reaction Step One
Yield
47%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6]([NH2:8])[C:5]([NH2:9])=[C:4]([CH3:10])[N:3]=1.CO[C:13](OC)(OC)[CH2:14][CH2:15][CH3:16].CC1C=CC(S(O)(=O)=O)=CC=1>COCCO>[Cl:1][C:2]1[N:7]=[C:6]2[C:5]([NH:9][C:13]([CH2:14][CH2:15][CH3:16])=[N:8]2)=[C:4]([CH3:10])[N:3]=1

Inputs

Step One
Name
Quantity
0.8 g
Type
reactant
Smiles
ClC1=NC(=C(C(=N1)N)N)C
Name
Quantity
1.2 mL
Type
reactant
Smiles
COC(CCC)(OC)OC
Name
Quantity
0.08 g
Type
reactant
Smiles
CC=1C=CC(=CC1)S(=O)(=O)O
Name
Quantity
24 mL
Type
solvent
Smiles
COCCO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The product was isolated
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC(=C2NC(=NC2=N1)CCC)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.5 g
YIELD: PERCENTYIELD 47%
YIELD: CALCULATEDPERCENTYIELD 47.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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